![molecular formula C22H22BrNO B12480625 1-[4-(benzyloxy)-3-bromophenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12480625.png)
1-[4-(benzyloxy)-3-bromophenyl]-N-(4-methylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a complex structure with both benzyloxy and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps. One common method includes the following steps:
Benzyloxy Substitution: The attachment of a benzyloxy group to the bromophenyl ring.
Amine Formation: The final step involves the formation of the amine group through a reaction with a suitable amine precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and benzyloxy substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-3-bromophenyl ketones, while reduction can produce benzyloxy-phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE
- {[4-(BENZYLOXY)-3-FLUOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE
Uniqueness
The uniqueness of {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE lies in its bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. This makes it a valuable compound for targeted synthetic applications.
Properties
Molecular Formula |
C22H22BrNO |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C22H22BrNO/c1-17-7-9-18(10-8-17)14-24-15-20-11-12-22(21(23)13-20)25-16-19-5-3-2-4-6-19/h2-13,24H,14-16H2,1H3 |
InChI Key |
MSOZEGFXCYKEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12480544.png)

![Ethyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480562.png)
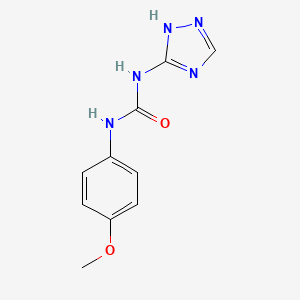
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B12480573.png)
![2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480579.png)
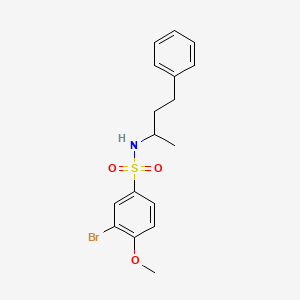
![N-(4-carbamoylphenyl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B12480597.png)
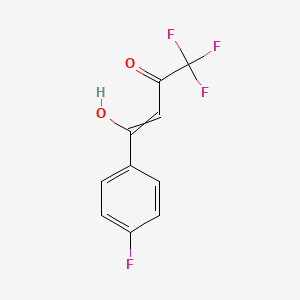
![Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480612.png)
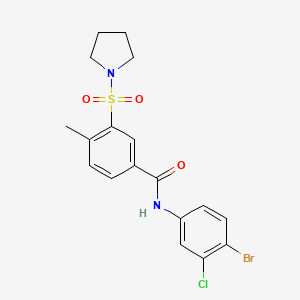
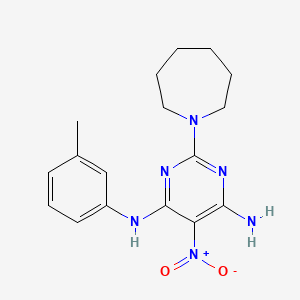
![ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B12480626.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B12480632.png)
